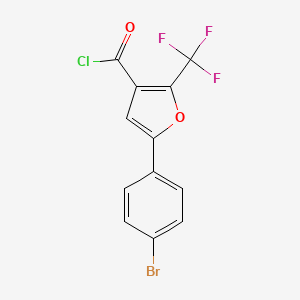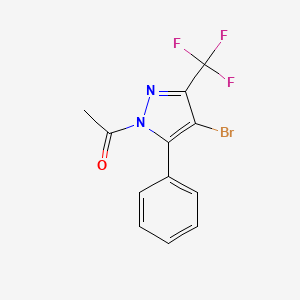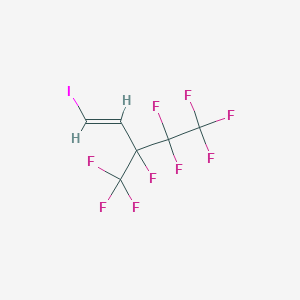
3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene
Vue d'ensemble
Description
3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene is a fluorinated organic compound with the molecular formula C6H3F9I. This compound is characterized by the presence of multiple fluorine atoms and an iodine atom, making it highly reactive and useful in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene typically involves the introduction of fluorine and iodine atoms into a pentene backbone. One common method involves the reaction of a pentene derivative with iodine and fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes, where the pentene derivative is exposed to fluorine gas or fluorinating agents in a controlled environment. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines.
Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride are commonly used.
Addition: Electrophiles like bromine or nucleophiles like hydroxide ions are used.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of fluorinated or aminated pentene derivatives.
Addition: Formation of dibromo or dihydro derivatives.
Oxidation: Formation of fluorinated ketones or alcohols.
Reduction: Formation of fully saturated fluorinated alkanes.
Applications De Recherche Scientifique
3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated drug development.
Medicine: Studied for its potential as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the production of fluorinated polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene involves its high reactivity due to the presence of multiple fluorine atoms and an iodine atom. These atoms create a highly polarized molecule, which can interact with various molecular targets. The compound can form strong bonds with nucleophiles and electrophiles, making it useful in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)-1-pentanol
- 1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene
- 2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene
Uniqueness
3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties. The combination of these atoms makes it particularly useful in specialized applications, such as radiolabeling and the synthesis of highly fluorinated compounds .
Propriétés
IUPAC Name |
(E)-3,4,4,5,5,5-hexafluoro-1-iodo-3-(trifluoromethyl)pent-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F9I/c7-3(1-2-16,5(10,11)12)4(8,9)6(13,14)15/h1-2H/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNNSBACHLCUOY-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/I)\C(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701045690 | |
| Record name | (E)-3,4,4,5,5,5-Hexafluoro-1-iodo-3-(trifluoromethyl)pent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239795-56-3 | |
| Record name | (E)-3,4,4,5,5,5-Hexafluoro-1-iodo-3-(trifluoromethyl)pent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


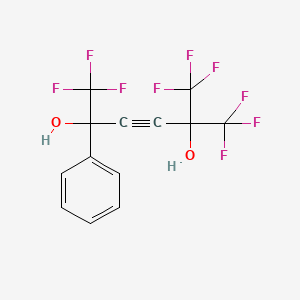

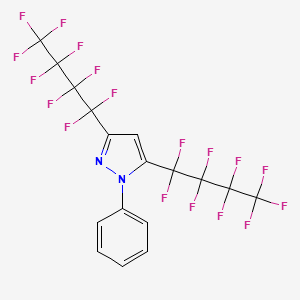

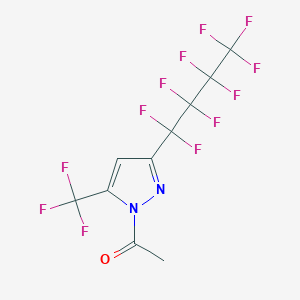
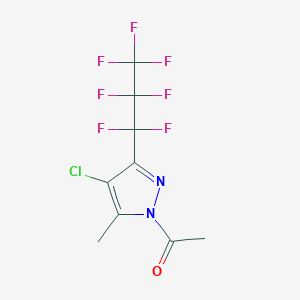
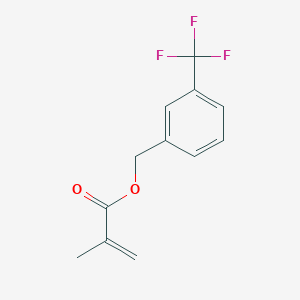
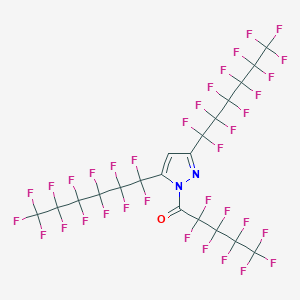
![2-[2-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040710.png)

![1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole](/img/structure/B3040712.png)
